molecular formula C7H2BrClFNS B14165679 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole

Cat. No.: B14165679
M. Wt: 266.52 g/mol
InChI Key: BQDGPLXGYFXZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole is a halogenated benzothiazole derivative characterized by bromine (position 2), chlorine (position 7), and fluorine (position 4) substituents. This compound is synthesized via cyclization reactions involving halogenated aniline precursors and thiocyanate reagents, often in the presence of catalytic bromine . Benzothiazoles are renowned for their structural versatility and pharmacological relevance, particularly in antimicrobial and anticancer applications. The unique substitution pattern of this compound enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H2BrClFNS

Molecular Weight

266.52 g/mol

IUPAC Name

2-bromo-7-chloro-4-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrClFNS/c8-7-11-5-4(10)2-1-3(9)6(5)12-7/h1-2H

InChI Key

BQDGPLXGYFXZQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole typically involves the reaction of appropriate substituted anilines with bromine, chlorine, and fluorine sources under controlled conditions. One common method involves the cyclization of 2-aminothiophenol derivatives with halogenated benzoic acids or their derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiazole ring.

Scientific Research Applications

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Benzothiazoles

Compound Name Substituents Key Properties/Activities Synthesis Method Reference
2-Bromo-7-chloro-4-fluorobenzo[d]thiazole 2-Br, 7-Cl, 4-F Enhanced electronic activity; antimicrobial potential Cyclization of 3-chloro-4-fluoroaniline with KSCN and Br₂
2-Bromo-4-(3,4-difluorophenyl)thiazole 2-Br, 4-(3,4-F₂C₆H₃) Fragment-based drug discovery scaffold Amination with tert-butyl nitrite/CuBr₂
4-Bromo-7-fluorobenzo[d]thiazol-2-amine 4-Br, 7-F, 2-NH₂ Intermediate for anticancer agents Thiourea-acetophenone condensation
5-Bromo-2-mercaptobenzothiazole 5-Br, 2-SH Fungicidal/insecticidal activity Thiosemicarbazide condensation
4,7-Dibromo-2,1,3-benzothiadiazole 4-Br, 7-Br, 1,2,3-thiadiazole Electron-deficient π-system for optoelectronics Bromination of benzothiadiazole

Key Observations :

  • Substituent Position : Bromine at position 2 (as in the target compound) enhances steric bulk and electrophilicity compared to bromine at positions 4 or 5 .
  • Chlorine at position 7 may improve lipophilicity, aiding membrane penetration in antimicrobial applications .
  • Functional Groups : The presence of an amine (-NH₂) or thiol (-SH) group (e.g., in 4-bromo-7-fluorobenzo[d]thiazol-2-amine) modulates reactivity and hydrogen-bonding capacity, influencing anticancer and antifungal activities .

Antimicrobial Activity

  • Fluorinated derivatives generally show superior potency due to enhanced membrane permeability .
  • Analogues : 5-Bromo-2-mercaptobenzothiazole demonstrates fungicidal activity via thiol-mediated disruption of microbial enzymes .

Anticancer Activity

  • Electronic Properties : The HOMO-LUMO gap of halogenated thiazoles (e.g., 4.5–5.0 eV in ) correlates with reactivity. Derivatives with lower energy gaps (e.g., thiazole 11 in ) exhibit moderate anticancer activity, likely due to improved charge-transfer interactions .
  • Substituent Synergy : Fluorine and chlorine substituents in the target compound may synergize to enhance DNA intercalation or topoisomerase inhibition, a mechanism observed in fluorinated NSAID analogues .

Biological Activity

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole is a compound belonging to the benzothiazole family, recognized for its significant biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole is C7H3BrClFNS, with a molecular weight of approximately 239.54 g/mol. Its structure comprises a benzene ring fused to a thiazole ring, which enhances its chemical stability and biological activity. The unique substitution pattern with bromine, chlorine, and fluorine atoms contributes to its diverse pharmacological properties.

Synthesis Methods

The synthesis of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole typically involves multi-step processes. Recent advancements have introduced optimized synthetic routes utilizing microwave-assisted synthesis or solvent-free conditions, which improve yield and purity. These methods are crucial for producing compounds with specific biological activities efficiently.

Anticancer Properties

Research indicates that 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HCT116 (human colorectal cancer)
  • CCRF-CEM (leukemia)
  • A549 (lung cancer)
  • U2OS (osteosarcoma)

The compound's selectivity towards cancer cells compared to non-malignant cells was assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, in studies involving HCT116 cells, the compound showed significant cytotoxicity with an IC50 value in the low micromolar range .

The mechanism underlying the anticancer effects of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole includes inducing apoptosis and disrupting cell cycle progression. Cell cycle analysis revealed that treatment with the compound leads to an accumulation of cells in the G2/M phase, indicating a halt in cell division. Additionally, the compound was found to increase sub-G1 populations, suggesting enhanced apoptotic activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole:

Compound NameMolecular FormulaNotable Features
2-Bromo-5-fluorobenzo[d]thiazoleC7H3BrFNSPotential anticancer activity
4-Chloro-6-fluorobenzo[d]thiazoleC7H3ClFNSKnown for antimicrobial properties
5-Bromo-2-fluorobenzo[d]thiazoleC7H3BrFNSExhibits distinct reactivity due to bromine placement

This table illustrates how the specific combination of halogen substituents in 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole enhances its efficacy against certain bacterial strains compared to its analogs.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in MDPI evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, identifying 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole as one of the most effective compounds with a strong selectivity for cancer cells over normal fibroblasts .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it effectively inhibits DNA and RNA synthesis in treated cells, leading to irreversible apoptotic changes. This was evidenced by decreased incorporation of BrDU and BrU in treated cells compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.